molecular formula C16H14IN3O2S B5128659 N~1~-(4-IODOPHENYL)-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE

N~1~-(4-IODOPHENYL)-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B5128659
M. Wt: 439.3 g/mol
InChI Key: QPIUIWANJYFCQX-UHFFFAOYSA-N
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Description

N~1~-(4-IODOPHENYL)-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of an iodophenyl group, a methoxy-substituted benzimidazole ring, and a sulfanylacetamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-IODOPHENYL)-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents like methyl iodide in the presence of a base.

    Attachment of the Iodophenyl Group: This step might involve an electrophilic aromatic substitution reaction using iodine and a suitable catalyst.

    Formation of the Sulfanylacetamide Moiety: This can be achieved by reacting the benzimidazole derivative with a suitable thiol and acylating agent.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-IODOPHENYL)-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Sodium azide, thiols, amines.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Azides, thioethers, secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(4-IODOPHENYL)-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to interact with DNA and proteins, potentially inhibiting their function. The iodophenyl group may enhance binding affinity through halogen bonding, while the sulfanylacetamide moiety could contribute to the overall stability and solubility of the compound.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(4-BROMOPHENYL)-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE: Similar structure but with a bromine atom instead of iodine.

    N~1~-(4-CHLOROPHENYL)-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in N1-(4-IODOPHENYL)-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE may confer unique properties, such as increased molecular weight and potential for halogen bonding, which can influence its biological activity and binding affinity.

Properties

IUPAC Name

N-(4-iodophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14IN3O2S/c1-22-12-6-7-13-14(8-12)20-16(19-13)23-9-15(21)18-11-4-2-10(17)3-5-11/h2-8H,9H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIUIWANJYFCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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